5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-10-7-14-18-8-11(9-20(14)19-10)3-2-6-17-15(21)12-4-5-13(16)22-12/h4-5,7-9H,2-3,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNBOFEFAZATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The furan-2-carboxamide moiety is then introduced through a coupling reaction, often involving the use of coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve yields . Additionally, the process would be scaled up to produce the compound in larger quantities, ensuring consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, hydrogenated derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential anticancer activity by targeting specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Analog 1: N-(3-(6-(3-(Difluoromethyl)Pyridin-2-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)-4-Fluorophenyl)-2,4-Dimethyloxazole-5-Carboxamide (Compound 3)
Key Differences :
- Core Heterocycle : Compound 3 replaces the pyrazolo[1,5-a]pyrimidine with a triazolo[1,5-a]pyrimidine , introducing an additional nitrogen atom.
- Linker and Substituents : The propyl chain in the target compound is absent; instead, a fluorophenyl group directly connects the triazolo-pyrimidine to the carboxamide. The carboxamide itself is substituted with a dimethyloxazole rather than a bromofuran.
- Synthetic Route : Both compounds employ Suzuki coupling for assembly, but Compound 3 uses a boronic acid derivative and 2-bromo-3-(difluoromethyl)pyridine .
Structural Analog 2: 5-Bromo-N-Methyl-1-[(1S,2S)-2-Methyl-1-(5-Oxo-4H-1,2,4-Oxadiazol-3-yl)Cyclopropyl]-N-Phenylindole-2-Carboxamide (Compound 6e)
Key Differences :
- Core Structure : Compound 6e incorporates a bromoindole carboxamide instead of a furan-carboxamide.
- Heterocyclic Additions : A 1,2,4-oxadiazol-5-one and a chiral cyclopropane are present, enhancing structural rigidity and stereochemical complexity.
- Synthesis : While both compounds involve multi-step coupling reactions, Compound 6e employs cyclopropanation and oxadiazole formation steps distinct from the target compound’s methodology .
Implications of Structural Variations
- Bioactivity Potential: The pyrazolo-pyrimidine core in the target compound may favor kinase inhibition, whereas the triazolo-pyrimidine in Compound 3 could enhance metabolic stability due to reduced lipophilicity. The oxadiazole in Compound 6e might improve target binding through hydrogen-bond interactions .
- Synthetic Complexity : The propyl linker in the target compound simplifies synthesis compared to the stereochemically demanding cyclopropane in Compound 6e.
Biological Activity
5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉BrN₄O₂
- Molecular Weight : 321.13 g/mol
- CAS Number : 1797977-04-8
The compound features a furan ring linked to a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of bromine and a propyl chain contributes to its unique pharmacological profile.
Antitumor Activity
Pyrazole derivatives, including those related to the compound under study, have shown significant antitumor properties. Research indicates that compounds with similar structures exhibit inhibitory effects on key oncogenic pathways. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma and other cancers .
- Synergistic Effects with Chemotherapy : Studies have demonstrated that certain pyrazole derivatives enhance the efficacy of traditional chemotherapeutic agents like doxorubicin in breast cancer cell lines, particularly in aggressive subtypes such as MDA-MB-231 .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have shown:
- Inhibition of Pro-inflammatory Cytokines : These compounds can reduce the production of pro-inflammatory cytokines, thus potentially alleviating conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Positioning : The position of bromine and other substituents on the pyrazole ring significantly affects biological activity.
- Chain Length and Composition : Variations in the propyl chain can modulate the compound's interaction with biological targets.
A summary of SAR findings for related compounds is presented in Table 1.
Case Study 1: Breast Cancer Treatment
In a study assessing the efficacy of various pyrazole derivatives, including those similar to this compound, researchers found that brominated compounds exhibited significantly higher cytotoxic effects against breast cancer cell lines compared to non-brominated analogs. The combination therapy with doxorubicin resulted in enhanced apoptosis rates, indicating a promising avenue for future therapeutic strategies .
Case Study 2: Inflammatory Disorders
Another study focused on the anti-inflammatory effects of pyrazole derivatives revealed that specific substitutions led to a marked decrease in inflammatory markers in vitro. These findings suggest potential applications for treating chronic inflammatory conditions using compounds structurally related to this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine intermediates with brominated furan carboxamide derivatives. For example, analogous compounds are synthesized using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) in dimethylformamide (DMF) with N,N-diisopropylethylamine as a base . Reflux conditions (e.g., 5–6 hours in pyridine) are critical for cyclization and amide bond formation . Post-reaction steps include neutralization with HCl, filtration, and recrystallization from ethanol or dioxane .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazolo[1,5-a]pyrimidine protons at δ 6.5–8.5 ppm and furan carboxamide carbonyl signals near δ 160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., m/z 321.129 for C₁₂H₉N₄O₂Br) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., bromine at position 5, methyl groups on pyrazolo[1,5-a]pyrimidine) and assess effects on target binding. For example, replacing bromine with chlorine or methyl groups alters lipophilicity and steric hindrance, impacting bioavailability .
- In Vitro Assays : Use kinase inhibition assays or cellular uptake studies to correlate structural changes with activity. Evidence from similar compounds shows that trifluoromethyl groups enhance stability and target affinity .
Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ tools like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the carboxamide group and active-site residues.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., bromine’s electrophilic character) .
- MD Simulations : Simulate ligand-receptor dynamics over 100+ nanoseconds to assess binding stability under physiological conditions .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere). For instance, discrepancies in yields (e.g., 62% vs. 82%) may arise from variations in HATU stoichiometry .
- Advanced Analytics : Use LC-MS to trace byproducts or degradation pathways. Cross-validate results with independent techniques like X-ray crystallography for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
